2-Phenoxycyclobutan-1-one
Description
Contextualization of Phenoxy-Substituted Cyclobutanones in Synthetic Organic Chemistry
Phenoxy-substituted cyclobutanones, and more broadly, 2-alkoxy and 2-heteroatom-substituted cyclobutanones, are highly valued intermediates in synthetic organic chemistry. Their utility stems from the strategic placement of an electron-withdrawing group adjacent to the carbonyl, which modulates the reactivity of the cyclobutanone (B123998) ring. This substitution pattern facilitates a range of chemical transformations that are often difficult to achieve with simpler cyclobutanones.
These compounds are frequently synthesized via [2+2] cycloaddition reactions between an appropriate ketene (B1206846) and a phenoxy-substituted alkene, or related methodologies that construct the four-membered ring. nih.gov The presence of the phenoxy group can influence the regioselectivity and stereoselectivity of these cycloadditions. Once formed, 2-phenoxycyclobutan-1-one can serve as a precursor in various synthetic pathways. The inherent ring strain of the cyclobutane (B1203170) framework drives reactions such as ring-opening, ring-expansion, and rearrangements, providing access to a diverse array of acyclic and larger cyclic structures that would be challenging to synthesize otherwise. nih.govrsc.org For instance, acid- or base-catalyzed ring-opening can yield functionalized linear chains, while thermal or photochemical activation can lead to unique rearrangement products. nih.gov
Structural Features and Topological Considerations of this compound
The structure of this compound is defined by its strained four-membered ring. Unlike larger, more flexible cycloalkanes, the cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain that would arise from eclipsing interactions between adjacent substituents. masterorganicchemistry.com The presence of an sp²-hybridized carbonyl carbon further influences the ring's geometry.
| Structural Parameter | Typical Value for Cyclobutanone Ring | Note |
|---|---|---|
| Ring Strain Energy | ~26 kcal/mol (~109 kJ/mol) | Contributes significantly to the molecule's reactivity. masterorganicchemistry.com |
| C-C-C Bond Angle | ~88° | Significant deviation from the ideal 109.5°, indicating high angle strain. pharmaguideline.com |
| C=O Bond Length | ~1.20 Å | Typical for a ketone carbonyl group. |
| Ring Puckering Angle | ~35° | The ring is non-planar to relieve torsional strain. |
| Preferred Conformation of 2-Substituent | Equatorial | Minimizes steric hindrance. acs.org |
Significance of Small Ring Ketones in Contemporary Organic Synthesis Research
Small ring ketones, particularly cyclobutanones, are foundational building blocks in modern organic synthesis due to their unique combination of stability and reactivity. nih.gov Their significance is largely driven by the inherent ring strain, which is estimated to be around 26 kcal/mol for the cyclobutane ring. masterorganicchemistry.com This stored energy can be strategically released in chemical reactions, providing a powerful thermodynamic driving force for transformations that would otherwise be unfavorable. nih.govwikipedia.org
The versatility of cyclobutanones is demonstrated by their participation in a wide array of synthetic operations:
Ring-Opening Reactions: Under nucleophilic, electrophilic, thermal, or photochemical conditions, the cyclobutanone ring can be selectively cleaved to generate highly functionalized acyclic compounds. nih.govnih.gov
Ring-Expansion Reactions: Semipinacol rearrangements, Baeyer-Villiger oxidations, and other rearrangement reactions allow for the expansion of the four-membered ring into five-membered (cyclopentanone) or six-membered (lactone) rings, often with high stereocontrol. acs.org
Precursors to Complex Molecules: Cyclobutanones are key intermediates in the total synthesis of numerous complex natural products and biologically active molecules. rsc.orgrsc.org The rigid four-membered ring serves as a scaffold to set stereocenters, which are then revealed in a more complex target molecule after a strain-releasing transformation.
[2+2] Cycloadditions: The synthesis of cyclobutanones, often via [2+2] cycloadditions of ketenes with alkenes, is a reliable method for forming two carbon-carbon bonds in a single, often stereospecific, step. nih.govacs.org
The rising interest in this field underscores the synthetic potential of strained four-membered ring carbocyclic compounds for accessing novel chemical space. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-phenoxycyclobutan-1-one |
InChI |
InChI=1S/C10H10O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
NBYGTNTVUONVID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Phenoxycyclobutan 1 One
Retrosynthetic Analysis of 2-Phenoxycyclobutan-1-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comdeanfrancispress.com This process allows for the logical planning of a synthetic route. libretexts.org
Strategic Disconnections and Synthons for the Cyclobutanone (B123998) Core
The primary goal in the retrosynthesis of this compound is the strategic cleavage of bonds to simplify the structure. libretexts.org The most logical disconnections for the cyclobutanone core involve breaking the four-membered ring. Key strategies for this include:
[2+2] Cycloaddition: A powerful and common method for forming cyclobutane (B1203170) rings is the [2+2] cycloaddition of an alkene and a ketene (B1206846) or a ketene equivalent. acs.org Retrosynthetically, this translates to disconnecting the cyclobutanone into a phenoxyketene synthon and an ethylene (B1197577) synthon. The corresponding synthetic equivalents would be phenoxyacetyl chloride (to generate the ketene in situ) and ethylene.
Ring Expansion: Another effective strategy involves the ring expansion of a corresponding cyclopropanol (B106826) derivative. rsc.org This approach would disconnect the cyclobutanone to a 1-(phenoxymethyl)cyclopropanol precursor.
Intramolecular Cyclization: An intramolecular reaction, such as a Dieckmann condensation of a suitable dicarboxylic acid ester, can also be envisioned. This would involve disconnecting one of the C-C bonds of the ring to reveal a linear precursor with ester and phenoxy functionalities.
These disconnections lead to the identification of synthons, which are idealized fragments resulting from the disconnection. ox.ac.uk The corresponding real-world reagents, or synthetic equivalents, are then selected to carry out the forward synthesis.
| Disconnection Strategy | Synthon 1 | Synthon 2 | Synthetic Equivalent 1 | Synthetic Equivalent 2 |
| [2+2] Cycloaddition | Phenoxyketene | Ethylene | Phenoxyacetyl chloride | Ethylene |
| Ring Expansion | 1-(Phenoxymethyl)cyclopropanol cation | - | 1-(Phenoxymethyl)cyclopropanol | - |
| Intramolecular Cyclization | γ-Phenoxy-β-keto ester anion | - | Diethyl 3-phenoxyadipate | - |
Functional Group Interconversions (FGIs) in the Design of Precursors
Functional group interconversions (FGIs) are crucial for manipulating functional groups to facilitate the key bond-forming reactions. ub.edufiveable.meimperial.ac.uk In the synthesis of this compound, several FGIs might be necessary:
Preparation of Phenoxyacetyl Chloride: The precursor for the phenoxyketene in the [2+2] cycloaddition, phenoxyacetyl chloride, is typically prepared from phenoxyacetic acid. This FGI involves the conversion of a carboxylic acid to an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). vanderbilt.edu
Synthesis of 1-(Phenoxymethyl)cyclopropanol: For the ring-expansion strategy, the cyclopropanol precursor needs to be synthesized. This could involve the reaction of a Grignard reagent derived from a (phenoxymethyl)halide with cyclopropanone (B1606653), or the addition of a methylide ylide to phenoxyacetyl chloride followed by reduction.
Formation of the Diester for Dieckmann Condensation: The diester required for the intramolecular cyclization can be prepared through various routes, such as the alkylation of a malonic ester with a phenoxy-substituted electrophile, followed by further elaboration.
These FGIs are essential for creating precursors with the correct reactivity and functionality for the chosen synthetic route. youtube.com
Identification of Readily Available Starting Materials (RASMs)
The ultimate goal of retrosynthetic analysis is to arrive at simple, inexpensive, and commercially available starting materials. amazonaws.com For the synthesis of this compound, the following RASMs can be identified through the retrosynthetic pathways:
Phenol (B47542): A fundamental building block for introducing the phenoxy group.
Chloroacetic Acid or Ethyl Chloroacetate: These are common starting points for the synthesis of phenoxyacetic acid and its derivatives.
Ethylene: A simple and readily available alkene for the [2+2] cycloaddition.
Cyclopropanone or its equivalents: While less common, they can serve as starting points for ring-expansion strategies.
Diethyl Malonate: A versatile starting material for building the carbon chain required for intramolecular cyclization approaches.
Forward Synthesis Approaches to this compound
The forward synthesis involves the practical execution of the steps identified during the retrosynthetic analysis.
Construction of the Cyclobutanone Ring System
Several methods exist for constructing the cyclobutanone ring, each with its own advantages and challenges:
[2+2] Cycloaddition of Ketenes with Alkenes: This is a widely used method for synthesizing cyclobutanones. In the case of this compound, phenoxyketene, generated in situ from phenoxyacetyl chloride and a non-nucleophilic base like triethylamine, can react with ethylene to form the desired product. The reaction is often carried out at low temperatures to prevent polymerization of the ketene.
Ring Expansion of Cyclopropylcarbinols: The Tiffeneau-Demjanov rearrangement or related pinacol-type rearrangements of 1-(phenoxymethyl)cyclopropanols can lead to the formation of this compound. organic-chemistry.org This method offers an alternative to cycloaddition and can be advantageous in certain contexts.
Intramolecular Cyclization: The Dieckmann condensation of a γ-phenoxy-substituted β-keto ester, followed by hydrolysis and decarboxylation, can yield the target cyclobutanone. This method provides good control over the substitution pattern of the final product.
| Synthesis Method | Key Reaction | Starting Materials |
| [2+2] Cycloaddition | Ketene-alkene cycloaddition | Phenoxyacetyl chloride, Ethylene, Triethylamine |
| Ring Expansion | Tiffeneau-Demjanov rearrangement | 1-(Phenoxymethyl)cyclopropanol |
| Intramolecular Cyclization | Dieckmann condensation | Diethyl 3-phenoxyadipate |
Stereoselective Introduction of the Phenoxy Moiety
When chirality is a consideration, the stereoselective introduction of the phenoxy group becomes a critical aspect of the synthesis. Several strategies can be employed to achieve this:
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the alkene in a [2+2] cycloaddition can induce facial selectivity, leading to an enantiomerically enriched cyclobutanone product. The auxiliary can then be removed in a subsequent step.
Asymmetric Catalysis: The development of chiral catalysts for [2+2] cycloadditions has provided a powerful tool for the enantioselective synthesis of cyclobutanones. Chiral Lewis acids or organocatalysts can be used to control the stereochemical outcome of the reaction. For instance, chiral gold(I) complexes have been used in enantioselective [2+2] cycloadditions. acs.org
Resolution: A classical approach involves the synthesis of a racemic mixture of this compound, followed by resolution. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers by chromatography or crystallization, and then cleaving the resolving agent to obtain the pure enantiomers.
Enzymatic Desymmetrization: Enzymes can be used to selectively react with one enantiomer of a prochiral or meso-cyclobutanone derivative, leading to the formation of an enantiomerically enriched product.
Recent advances in organocatalysis have also provided methods for the desymmetrization of 3-substituted cyclobutanones, which could be adapted for the stereoselective functionalization at the 2-position. nih.gov
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. wikipedia.org
For the synthesis of this compound, a potential strategy would involve the use of a chiral auxiliary to direct the introduction of the phenoxy group. While specific examples for this compound are not extensively documented, the principle can be illustrated by the well-established use of auxiliaries like Evans' oxazolidinones or camphor-based auxiliaries. wikipedia.org
A hypothetical synthetic route could involve the acylation of a chiral auxiliary, for instance, a chiral alcohol like trans-2-phenyl-1-cyclohexanol, with a cyclobutanone-2-carboxylic acid derivative. wikipedia.org The resulting chiral ester would then undergo a reaction to introduce the phenoxy group. The steric hindrance provided by the chiral auxiliary would favor the approach of the phenoxide nucleophile from one face of the molecule, leading to a diastereoselective C-O bond formation. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of this compound.
Table 1: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | wikipedia.org |
| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Asymmetric hydrogenations | Not directly an auxiliary, but a ligand for asymmetric catalysis |
Asymmetric Catalysis in C-O Bond Formation
Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be employed in the key C-O bond forming step.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds. rsc.org The use of a chiral ligand in conjunction with a metal catalyst, such as palladium or copper, can induce enantioselectivity in the reaction between a cyclobutanone precursor and a phenoxide source. For instance, a racemic 2-halocyclobutanone could potentially undergo a dynamic kinetic resolution in the presence of a chiral palladium catalyst and a phenoxide, leading to the preferential formation of one enantiomer of this compound.
Organocatalysis, the use of small organic molecules as catalysts, also offers promising avenues. Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts could potentially activate the cyclobutanone system and facilitate an enantioselective nucleophilic addition of phenol.
Table 2: Potential Catalytic Systems for Asymmetric C-O Bond Formation
| Catalyst System | Type of Reaction | Potential Substrate |
| Pd(OAc)₂ / Chiral Ligand | Cross-coupling | 2-Halocyclobutanone |
| Cu(I) / Chiral Ligand | Ullmann-type coupling | 2-Halocyclobutanone |
| Chiral Phosphoric Acid | Organocatalytic addition | Cyclobutenone |
Enzymatic Resolution and Transformations
Enzymes are highly selective biocatalysts that can perform a wide range of chemical transformations with excellent enantioselectivity under mild reaction conditions. Enzymatic kinetic resolution is a particularly useful technique for separating enantiomers from a racemic mixture. dss.go.thrsc.org
In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as 2-hydroxycyclobutanone, could be subjected to enzymatic acylation. A lipase, for example, could selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. dss.go.th The resulting mixture of the acylated and unreacted enantiomers can then be easily separated. The unreacted enantiomer of 2-hydroxycyclobutanone could then be converted to the desired enantiomer of this compound through a subsequent chemical transformation, such as a Mitsunobu reaction with phenol.
Alternatively, a racemic mixture of 2-Phenoxycyclobutan-1-ol could be resolved through enzymatic transesterification. The enantiomerically pure alcohol could then be oxidized to the corresponding ketone.
Table 3: Lipases Commonly Used in Enzymatic Kinetic Resolution
| Enzyme | Source | Common Application | Reference |
| Candida antarctica Lipase B (CALB) | Candida antarctica | Esterification, transesterification | scielo.br |
| Porcine Pancreatic Lipase (PPL) | Porcine pancreas | Hydrolysis of esters | dss.go.th |
| Pseudomonas cepacia Lipase (PSL) | Pseudomonas cepacia | Wide range of resolutions | rsc.org |
Integration of the Phenoxy Substituent via Carbon-Oxygen Bond Formation
The formation of the C-O bond to introduce the phenoxy group is a critical step in the synthesis of this compound. Several methods can be employed for this transformation, depending on the nature of the starting material. harvard.eduunl.edu
One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. harvard.edu In the context of this compound synthesis, this would typically involve the reaction of sodium phenoxide with a 2-halocyclobutanone. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side reactions, such as elimination.
Metal-catalyzed C-O bond formation, as mentioned earlier, provides a powerful alternative. The Buchwald-Hartwig amination, which has been adapted for C-O bond formation, can be used to couple phenols with aryl or vinyl halides. A similar strategy could be applied to couple phenol with a suitable cyclobutanone precursor. rsc.org
The Mitsunobu reaction is another valuable tool for forming C-O bonds with inversion of stereochemistry. This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate an alcohol for nucleophilic attack by a phenol. This method is particularly useful for introducing the phenoxy group onto a chiral secondary alcohol with a defined stereocenter.
Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
For instance, in a Williamson ether synthesis, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often facilitates the reaction by solvating the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen atom. harvard.edu The reaction temperature needs to be controlled to prevent decomposition of the starting materials or products.
In metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction efficiency and selectivity. Screening a variety of ligands is often necessary to identify the optimal one for a specific transformation. The catalyst loading should also be optimized to be as low as possible while still achieving a high reaction rate.
To enhance yields, it is also important to consider the purification of the product. Due to the potential for ring strain and reactivity of the cyclobutanone moiety, mild purification techniques such as flash column chromatography on silica (B1680970) gel with a carefully chosen eluent system are often employed. mdpi.org
Chemical Reactivity and Mechanistic Investigations of 2 Phenoxycyclobutan 1 One
Reactions at the Carbonyl Center of 2-Phenoxycyclobutan-1-one
The ketone functionality is a primary site for chemical reactions, including nucleophilic additions and functionalization at the adjacent alpha-carbon.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed via a tetrahedral intermediate. Common nucleophilic additions include reactions with organometallic reagents and reductions using hydride agents.
The stereochemical outcome of these additions is often influenced by the steric bulk of the phenoxy group, which can direct the incoming nucleophile to the face of the carbonyl opposite to it.
| Reagent | Product | Reaction Type |
| Sodium borohydride (B1222165) (NaBH4) | 2-Phenoxycyclobutanol | Reduction |
| Lithium aluminum hydride (LiAlH4) | 2-Phenoxycyclobutanol | Reduction |
| Grignard Reagents (RMgX) | 1-Alkyl-2-phenoxycyclobutanol | Nucleophilic Addition |
| Organolithium Reagents (RLi) | 1-Alkyl-2-phenoxycyclobutanol | Nucleophilic Addition |
The presence of the carbonyl group acidifies the protons on the alpha-carbons (C3 and C1 of the cyclobutanone (B123998) ring), allowing for deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the introduction of new functional groups at the alpha-position.
The regioselectivity of enolate formation is a key consideration. Deprotonation at the C3 position is generally favored due to less steric hindrance compared to the C1 position, which is adjacent to the bulky phenoxy group.
| Reagent | Intermediate | Product | Reaction Type |
| Base (e.g., LDA), then R-X | Enolate | 3-Alkyl-2-phenoxycyclobutan-1-one | Alkylation |
| Base, then Br2 | Enolate | 3-Bromo-2-phenoxycyclobutan-1-one | Halogenation |
| Base, then Aldehyde | Enolate | 3-(1-Hydroxyalkyl)-2-phenoxycyclobutan-1-one | Aldol (B89426) Addition |
Transformations Involving the Phenoxy Substituent of this compound
The phenoxy group, consisting of a phenyl ring attached to an ether linkage, offers additional sites for chemical modification.
The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the cyclobutanone moiety can influence the regioselectivity of these reactions, often favoring substitution at the para position.
| Reagent | Electrophile | Product | Reaction Type |
| HNO3/H2SO4 | NO2+ | 2-(4-Nitrophenoxy)cyclobutan-1-one | Nitration |
| Br2, FeBr3 | Br+ | 2-(4-Bromophenoxy)cyclobutan-1-one | Bromination |
| R-COCl, AlCl3 | R-CO+ | 2-(4-Acylphenoxy)cyclobutan-1-one | Friedel-Crafts Acylation |
The ether linkage itself can be a site of reaction, although it is generally stable. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.
Cyclobutane (B1203170) Ring Expansions and Contractions of this compound
The inherent ring strain of the cyclobutane ring makes it susceptible to rearrangement reactions that lead to the formation of larger or smaller rings. These transformations are often initiated by reactions at the carbonyl group.
One notable ring expansion is the Baeyer-Villiger oxidation, where treatment of the cyclobutanone with a peroxy acid results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a five-membered lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms.
Another important transformation is the Favorskii rearrangement, which occurs upon treatment of an α-halocyclobutanone with a base. This reaction proceeds through a cyclopropanone (B1606653) intermediate and can lead to the formation of a cyclopropanecarboxylic acid derivative.
Mechanistic Studies of Key Reactions Involving this compound and Its Intermediates
The chemical reactivity of this compound is largely dominated by photochemical transformations, primarily initiated by the absorption of ultraviolet (UV) light. These reactions proceed through highly energetic and short-lived intermediates, the nature and fate of which dictate the final product distribution. Mechanistic investigations have focused on elucidating the pathways of these reactions, often involving techniques such as laser flash photolysis to detect transient species and detailed product analysis to map the reaction landscape.
In the case of this compound, the Norrish Type I cleavage can occur in two ways, leading to two possible biradical intermediates. However, cleavage of the C1-C2 bond is generally favored due to the stabilization of the resulting acyl radical and the radical at C2, which is influenced by the adjacent phenoxy group.
Scheme 1: Initial Photochemical Cleavage of this compound
Once formed, the biradical intermediate can undergo several competing secondary reactions, including decarbonylation (loss of carbon monoxide), ring closure to form different products, or intramolecular hydrogen abstraction.
Another significant reaction pathway for α-phenoxy ketones involves the homolysis of the carbon-oxygen bond of the phenoxy group. This cleavage generates a phenoxyl radical and a cyclobutanone-derived radical. The likelihood of this pathway depends on the energy of the incident light and the relative bond dissociation energies.
Detailed Research Findings
Mechanistic studies often involve the use of sensitizers and quenchers to probe the multiplicity of the excited state (singlet or triplet) involved in the reaction. For many ketones, the triplet excited state is the key reactive intermediate in Norrish Type I reactions.
Researchers have utilized computational methods, such as Density Functional Theory (DFT), to model the potential energy surfaces of these reactions. These calculations help to predict the most likely reaction pathways and the structures of transient intermediates and transition states.
While specific data tables for this compound are not extensively available in the public domain, we can infer its likely reactivity from studies on analogous systems. For instance, studies on the photochemistry of α-substituted cyclobutanones and α-phenoxy acetophenones provide valuable insights.
Table 1: Plausible Photochemical Reaction Pathways of this compound and Their Expected Products
| Reaction Pathway | Intermediate(s) | Major Product(s) | Mechanistic Notes |
| Norrish Type I Decarbonylation | 1,4-biradical | Phenyl vinyl ether, Ethylene (B1197577) | The initial biradical loses carbon monoxide to form a new biradical, which can then disproportionate or cyclize. |
| Ring Expansion | Oxacarbene | Dihydrofuran derivative | The acyl radical can rearrange to an oxacarbene, which then undergoes ring closure. |
| Cycloelimination | Biradical | Phenoxyketene, Ethylene | A concerted or stepwise cleavage of the cyclobutane ring. |
| ArO-C Bond Homolysis | Phenoxyl radical, Cyclobutanonyl radical | Phenol (B47542), Cyclobutanone | This pathway becomes more significant with higher energy light and is influenced by substituents on the phenyl ring. |
It is important to note that the quantum yields of these competing pathways are highly dependent on the reaction conditions, such as the solvent, temperature, and excitation wavelength. The presence of radical scavengers or trapping agents can be used to experimentally verify the formation of specific intermediates. For example, the trapping of the phenoxyl radical would provide strong evidence for the ArO-C bond homolysis pathway.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenoxycyclobutan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
In the ¹H NMR spectrum of 2-Phenoxycyclobutan-1-one, each proton or set of equivalent protons generates a signal with a specific chemical shift (δ), integration value, and splitting pattern (multiplicity). The chemical shift is influenced by the electron density around the proton, the integration corresponds to the number of protons generating the signal, and the multiplicity is a result of spin-spin coupling with neighboring protons.
The protons on the cyclobutanone (B123998) ring are expected to show complex splitting patterns due to geminal (²J) and vicinal (³J) couplings. The proton at the C2 position (H-2), being adjacent to the stereocenter and the electron-withdrawing phenoxy group, is anticipated to resonate at a downfield chemical shift. The protons on the aromatic ring will appear in the typical aromatic region (approximately 6.8-7.4 ppm).
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 4.8 - 5.2 | dd (doublet of doublets) |
| H-3 (cis) | 2.5 - 2.9 | m (multiplet) |
| H-3 (trans) | 2.2 - 2.6 | m (multiplet) |
| H-4 | 3.2 - 3.6 | m (multiplet) |
| Ar-H (ortho) | 6.9 - 7.1 | d (doublet) |
| Ar-H (meta) | 7.2 - 7.4 | t (triplet) |
| Ar-H (para) | 6.8 - 7.0 | t (triplet) |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. synthical.com Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed. synthical.com In a proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atom.
The carbonyl carbon (C=O) of the cyclobutanone ring is expected to be the most downfield signal due to both its sp² hybridization and the strong deshielding effect of the oxygen atom. synthical.com The carbon atom bonded to the phenoxy group (C-2) will also be significantly downfield.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 205 - 215 |
| C-O (C-2) | 75 - 85 |
| CH₂ (C-3) | 25 - 35 |
| CH₂ (C-4) | 40 - 50 |
| Ar-C (ipso) | 155 - 160 |
| Ar-C (ortho) | 115 - 120 |
| Ar-C (meta) | 128 - 132 |
| Ar-C (para) | 120 - 125 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). figshare.com For this compound, COSY would show correlations between H-2 and the H-3 protons, and between the H-3 and H-4 protons, confirming the connectivity within the cyclobutane (B1203170) ring. It would also show correlations among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹JCH). figshare.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons (C-2, C-3, C-4, and the aromatic CHs).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons (like C-1 and the ipso-carbon of the phenoxy group) and for piecing together different fragments of the molecule. For instance, a correlation between the H-2 proton and the carbonyl carbon (C-1) would be expected, as well as correlations from H-2 and H-4 to C-1.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies.
For this compound, the most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration. Due to the ring strain in the four-membered ring, this absorption is shifted to a higher wavenumber (typically 1780-1800 cm⁻¹) compared to acyclic or larger-ring ketones (1715 cm⁻¹). Other key absorptions would include the C-O-C stretching of the ether linkage and the C=C stretching and C-H bending vibrations of the aromatic ring.
Predicted FT-IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ketone (in 4-membered ring) | 1780 - 1800 |
| C-H Stretch (Aromatic) | Phenyl group | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Cyclobutane ring | 2850 - 3000 |
| C=C Stretch (Aromatic) | Phenyl group | 1450 - 1600 |
| C-O-C Stretch | Aryl Ether | 1200 - 1260 (asymmetric) |
| C-O-C Stretch | Aryl Ether | 1000 - 1075 (symmetric) |
Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₁₀O₂, the expected exact mass would be calculated and compared to the experimental value.
Predicted HRMS Data for this compound:
| Ion Formula | Calculated Exact Mass |
| [C₁₀H₁₀O₂]⁺ | 162.0681 |
The fragmentation pattern in the mass spectrum gives further structural information. Common fragmentation pathways for this compound could include:
α-cleavage: Loss of a CO molecule from the cyclobutanone ring.
Cleavage of the phenoxy group: Loss of a phenoxy radical (•OPh) or phenol (B47542) (HOPh).
Ring cleavage: Fragmentation of the cyclobutane ring into smaller neutral molecules like ethene.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), can be used to study these enantiomers. ECD measures the differential absorption of left and right circularly polarized light.
If the enantiomers of this compound were resolved, they would produce mirror-image ECD spectra. The sign of the Cotton effects in the ECD spectrum could be used to assign the absolute configuration (R or S) of a given enantiomer, often through comparison with quantum-chemical calculations. Without experimental data, it is not possible to predict the exact appearance of the ECD spectrum, but the technique remains a powerful tool for the stereochemical analysis of this chiral ketone.
Theoretical and Computational Chemistry Studies on 2 Phenoxycyclobutan 1 One
Quantum Chemical Calculations on 2-Phenoxycyclobutan-1-one
No specific data was found regarding quantum chemical calculations performed on this compound.
Geometry Optimization and Conformational Analysis
There are no published studies detailing the optimized geometry or conformational analysis of this compound.
Electronic Structure and Bonding Characterization (e.g., Frontier Molecular Orbitals)
Information on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound is not available in the reviewed literature.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
No computational studies on the vibrational frequencies or predicted spectroscopic properties of this compound were identified.
Computational Elucidation of Reaction Mechanisms
There is no available research on the computationally elucidated reaction mechanisms of this compound.
Transition State Identification and Energy Barriers
No data exists in the searched literature regarding the identification of transition states or the calculation of energy barriers for reactions involving this compound.
Reaction Pathway Mapping
The mapping of reaction pathways for this compound has not been reported in the scientific literature.
Molecular Modeling and Dynamics Simulations
Due to a lack of specific published research on the molecular modeling and dynamics simulations of this compound, a detailed analysis and data presentation for this specific compound cannot be provided at this time. Computational chemistry is a powerful tool for investigating the physicochemical properties and reactivity of molecules. lakeheadu.ca Techniques such as molecular mechanics, which relies on classical physics and empirical force fields, are computationally less intensive and can be applied to large molecular systems. lakeheadu.ca For more detailed electronic structure insights, methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory are employed. lakeheadu.ca
Molecular dynamics simulations, in particular, allow for the study of the dynamic evolution of molecular systems, providing insights into conformational changes and intermolecular interactions over time. nih.gov These simulations can be performed at various levels of theory, from coarse-grained models for large biological systems to full atomistic simulations for smaller molecules. nih.govmdpi.com
In the context of similar cyclic ketones, such as 2-cyclopenten-1-one, computational studies have been instrumental in understanding its photochemical reactions and excited state dynamics. nih.gov For instance, geometry optimizations of the lowest triplet states have been carried out using methods like EOM-EE-CCSD to elucidate reaction pathways. nih.gov Similarly, for compounds like raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), computational approaches have been used to determine thermodynamic properties, pKa, and reactivity indices, which are crucial for understanding their behavior in biological systems. nih.gov A conformational analysis of raspberry ketone revealed multiple low-energy conformers, highlighting the importance of considering molecular flexibility. nih.gov
Applications of 2 Phenoxycyclobutan 1 One in Advanced Organic Synthesis
Development of Novel Cyclobutanone-Containing Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. Substituted cyclobutanones can serve as versatile starting points for creating diverse molecular architectures. However, there is no specific information available on the use of 2-Phenoxycyclobutan-1-one to generate new cyclobutanone-containing scaffolds with unique biological or material properties.
Contribution to Methodological Advancements in Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The [2+2] cycloaddition is a common method for synthesizing cyclobutanes. While this is a well-established area of research, specific studies highlighting the role of this compound in advancing cycloaddition methodologies, for instance, as a unique substrate or in the development of new catalytic systems, are not found in the surveyed literature.
Role in the Synthesis of Structurally Related Cyclic Compounds
The strain inherent in the four-membered ring of cyclobutanones makes them useful precursors for ring-expansion or ring-opening reactions to form other cyclic structures, such as cyclopentanones or gamma-lactones. For example, theoretical reaction pathways could include:
Ring Expansion: Rearrangement reactions, potentially under acidic or thermal conditions, could lead to the formation of substituted cyclopentanones.
Baeyer-Villiger Oxidation: Oxidation of the ketone could theoretically yield a lactone, which could then be further transformed.
However, specific, documented examples of these transformations starting from this compound are not available in the scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
